PCI-27483 functions by inhibiting Factor VIIa. Factor VIIa, along with Tissue Factor, activates a series of proteins leading to blood clot formation. Studies suggest that this pathway might also be involved in tumor growth and blood vessel formation within tumors [, ]. By inhibiting Factor VIIa, PCI-27483 could potentially disrupt these processes and hinder cancer progression.
Research suggests that PCI-27483 might have anti-tumor effects beyond just inhibiting blood clotting. In vitro studies have shown that PCI-27483 can suppress the activity of signaling pathways crucial for cancer cell growth and survival [].
These findings suggest a potential two-pronged approach: limiting blood supply to tumors and directly affecting cancer cell signaling.
Initial studies focused on determining safe dosages and exploring the combination of PCI-27483 with established chemotherapy drugs like Gemcitabine for pancreatic cancer []. These studies showed that the combination was well-tolerated, but did not demonstrate significant improvement over Gemcitabine alone [].
Due to these initial findings, further development of PCI-27483 seems to have been discontinued.
PCI-27483 is a small molecule with the chemical formula and a molecular weight of approximately 596.57 g/mol. It is primarily recognized as an inhibitor of activated coagulation factor VIIa, functioning as an antithrombotic agent. The compound has been investigated for its potential therapeutic effects in various cancer types, including pancreatic cancer and ductal adrenocarcinoma . Its IUPAC name is (2S)-2-{2-[5-(6-carbamimidoyl-1H-1,3-benzodiazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl]acetamido}butanedioic acid, highlighting its complex structure .
The primary reaction of PCI-27483 involves its interaction with activated factor VIIa, forming a stable complex that inhibits its activity. This inhibition prevents the subsequent activation of downstream coagulation factors, thereby exerting an antithrombotic effect. The compound's solubility in water is low, at approximately 0.0417 mg/mL, which may influence its bioavailability and pharmacokinetic properties .
PCI-27483 exhibits significant biological activity as an inhibitor of the tissue factor/activated factor VIIa complex. This interaction is crucial in the coagulation cascade, which plays a vital role in both hemostasis and tumor progression. The compound has shown promise in preclinical studies for reducing thrombus formation in animal models, indicating potential applications in treating thrombotic disorders .
The synthesis of PCI-27483 involves multiple steps that typically include:
Specific synthetic routes are proprietary and may vary among research laboratories .
PCI-27483 has several potential applications:
Studies have demonstrated that PCI-27483 interacts specifically with activated factor VIIa, inhibiting its enzymatic activity. This interaction can lead to downstream effects on cell signaling pathways associated with thrombosis and tumor progression. In vitro and in vivo studies have shown that PCI-27483 can effectively reduce thrombus formation without significantly affecting hemostasis under certain conditions .
Several compounds share structural or functional similarities with PCI-27483:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Dabigatran | CHNO | Direct thrombin inhibitor; used for stroke prevention |
Rivaroxaban | CHClNOS | Factor Xa inhibitor; used in venous thromboembolism |
Apixaban | CHNOS | Factor Xa inhibitor; offers a favorable safety profile |
PCI-27483 is unique due to its dual role as both an antithrombotic agent and a potential anticancer therapeutic. Unlike other anticoagulants that primarily target coagulation factors, PCI-27483 also addresses pathways involved in tumor progression, making it a compound of interest for dual-target therapies .
PCI-27483 represents a significant advancement in the field of anticoagulant therapeutics, emerging as a novel small-molecule inhibitor specifically designed to target activated factor VII (factor VIIa) in complex with tissue factor [1]. The compound was developed through an extensive medicinal chemistry discovery and optimization program that applied high-resolution X-ray structure-based design methodologies [4]. This systematic approach enabled researchers to create a highly selective inhibitor that demonstrates both antineoplastic and antithrombotic activities through its unique mechanism of action [1].
The molecular structure of PCI-27483 is characterized by the chemical formula C26H24N6O9S, with a molecular weight of 596.6 grams per mole [1] [5]. The complete International Union of Pure and Applied Chemistry name for this compound is (S)-2-(2-(5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl)acetamido)succinic acid [27]. The compound is assigned the Chemical Abstracts Service registry number 871266-63-6 [1] [27].
Property | Value |
---|---|
Molecular Formula | C26H24N6O9S [1] |
Molecular Weight | 596.6 g/mol [1] |
CAS Registry Number | 871266-63-6 [1] |
Chemical Class | Phenylbenzimidazole [7] |
Solubility | DMSO: 45 mg/mL [5] |
Storage Condition | -20°C (long term) [27] |
The development of PCI-27483 was undertaken by Pharmacyclics, Incorporated, with the primary objective of creating a reversible small-molecule inhibitor capable of selectively targeting the factor VIIa/tissue factor complex [1] [4]. This complex plays a crucial role in both coagulation cascade initiation and tumor progression mechanisms, making it an attractive therapeutic target for dual anticoagulant and anticancer applications [1] [8].
PCI-27483 belongs to the class of organic compounds known as phenylbenzimidazoles, which are characterized by compounds containing a phenylbenzimidazole moiety [7]. Within the broader category of factor VIIa inhibitors, PCI-27483 distinguishes itself as a first-in-class small-molecule inhibitor that demonstrates exceptional selectivity for the factor VIIa/tissue factor complex [4] [6].
The mechanism of action involves the selective inhibition of factor VIIa when complexed with tissue factor, which prevents the activation of protease activated receptor 2 and subsequent protease activated receptor 2-mediated signal transduction pathways [1]. This selective targeting approach differentiates PCI-27483 from other anticoagulants by its ability to achieve precise levels of anticoagulation that can be readily measured through standard laboratory tests [6].
Factor VIIa functions as a serine protease that becomes activated upon binding with tissue factor, forming the factor VIIa/tissue factor complex [1] [8]. This complex initiates intracellular signaling pathways by activating protease activated receptor 2, which subsequently leads to the upregulation of various pro-angiogenic and pro-invasive factors including interleukin-8 and vascular endothelial growth factor [8] [20]. PCI-27483 interrupts this cascade by specifically inhibiting factor VIIa within the tissue factor complex, thereby preventing downstream signaling events [1] [8].
The classification of PCI-27483 as a factor VIIa inhibitor is further supported by its demonstrated ability to inhibit both the extrinsic and intrinsic coagulation cascades [1]. Unlike traditional anticoagulants that may have broader effects on the coagulation system, PCI-27483 maintains its selectivity for the factor VIIa/tissue factor interaction, providing a more targeted therapeutic approach [6] [8].
Recent research has expanded the classification of PCI-27483 to include its polypharmacological potential, particularly its activity as a selective inhibitor of carbonic anhydrases IX and XII [13] [14]. The presence of a sulfonamide moiety in the PCI-27483 structure contributes to this additional mechanism of action, highlighting the compound's potential for dual-targeting pathways in cancer treatment [13] [14].
The research trajectory of PCI-27483 spans over two decades, beginning with its initial patent filing in 2004 [3] [28]. The patent priority date of June 2, 2004, marked the formal beginning of intellectual property protection for this novel factor VIIa inhibitor [3]. Subsequently, the patent was published in December 2005 under the designation WO2005118554A2, establishing the foundational intellectual property framework for the compound [3] [28].
The first significant milestone in clinical development occurred in 2008 when Pharmacyclics announced the successful completion of the Phase 1 clinical trial [4] [6]. This initial study was conducted in sixteen healthy volunteers to evaluate the safety and pharmacologic effects of PCI-27483 [4] [6]. The trial demonstrated that single administration of PCI-27483 resulted in a linear dose response in the International Normalized Ratio, a routine laboratory test used to assess anticoagulation levels [4] [6].
Year | Milestone | Key Details |
---|---|---|
2004 | Patent priority date | Initial patent filing by Pharmacyclics [3] |
2005 | Patent publication (WO2005118554A2) | Factor VIIa inhibitor patent published [3] |
2008 | Phase 1 completion announcement | 16 healthy volunteers, linear dose response [4] [6] |
2009-2014 | Phase 2 clinical trial (NCT01020006) | Pancreatic cancer patients, dose escalation [32] |
2011 | ASCO presentation of Phase 1/2 results | Preliminary efficacy and safety data [12] |
2019 | Publication of Phase 2 results | Final Phase 2 results published in Oncology [2] |
2024 | Discovery of carbonic anhydrase inhibition | Polypharmacological potential identified [13] [14] |
The Phase 1 study revealed important pharmacokinetic properties, including a half-life of ten hours and the ability to achieve mean peak International Normalized Ratio values of 2.72 (± 0.24) at the highest subcutaneous dose evaluated [6]. These findings established the dosing parameters that were expected to maintain the International Normalized Ratio in the therapeutic range of 2.0 to 3.0 for treatment and prevention of thromboembolic events [6].
Preclinical research conducted in 2008 demonstrated the anti-tumor activity of PCI-27483 in animal models of human pancreatic tumors [17]. The compound was administered twice daily at doses of 60 milligrams per kilogram or 90 milligrams per kilogram, resulting in 42 percent and 85 percent inhibition of tumor growth, respectively, after 15 days of treatment [17]. These encouraging preclinical results supported the progression to clinical trials in cancer patients [17].
The Phase 2 clinical trial, designated NCT01020006, was initiated in 2009 and continued through 2014 [32]. This study focused on patients with advanced pancreatic cancer and employed a randomized, controlled design to evaluate the efficacy of PCI-27483 in combination with gemcitabine compared to gemcitabine alone [2] [32]. The trial incorporated an initial dose-escalation phase followed by randomization to determine the optimal therapeutic approach [2] [32].
The contemporary scientific literature reflects a comprehensive understanding of PCI-27483's mechanisms of action and therapeutic potential. The most significant clinical findings were published in 2019 in the journal Oncology, providing definitive results from the Phase 2 randomized controlled trial [2] [24]. This study enrolled 42 patients with advanced pancreatic cancer and demonstrated that while PCI-27483 achieved targeted anticoagulation levels, it did not demonstrate superior efficacy compared to gemcitabine monotherapy [2].
Parameter | PCI-27483 + Gemcitabine | Gemcitabine Alone | Citation |
---|---|---|---|
Progression-Free Survival | 3.7 months | 1.9 months | Ramanathan et al., 2019 [2] |
Overall Survival | 5.7 months | 5.6 months | Ramanathan et al., 2019 [2] |
Peak International Normalized Ratio | 2.72 ± 0.24 | No change | Pharmacyclics, 2008 [6] |
Plasma Half-life | 7.7-10 hours | N/A | ASCO abstracts [12] |
The most recent development in PCI-27483 research emerged in 2024 with the discovery of its polypharmacological potential as a carbonic anhydrase inhibitor [13] [14]. Research published in ACS Medicinal Chemistry Letters revealed that PCI-27483 demonstrates selective inhibitory activity against human carbonic anhydrases IX and XII, which are tumor-associated isoforms [13] [14]. This finding expands the therapeutic potential of PCI-27483 beyond its original factor VIIa inhibition mechanism [13] [14].
X-ray crystallography and molecular docking studies have elucidated the structural features underlying PCI-27483's selective inhibitory activity toward carbonic anhydrases IX and XII [13]. These studies provide valuable insights into the dual-targeting pathway mechanisms that may enhance the compound's anticancer efficacy [13] [14]. The presence of the sulfonamide moiety in the PCI-27483 structure appears to be crucial for this carbonic anhydrase inhibition activity [13] [14].
Current research continues to explore the mechanistic basis for PCI-27483's effects on tissue factor/factor VIIa signaling pathways [8] [21]. The compound's ability to prevent protease activated receptor 2 activation and subsequent upregulation of interleukin-8 and vascular endothelial growth factor remains an area of active investigation [8] [20]. These signaling pathways are particularly relevant in cancer progression, where tissue factor overexpression correlates with increased tumor invasiveness and poor prognosis [8] [21].
The scientific literature also documents PCI-27483's pharmacokinetic properties, including its linear dose-response relationship and predictable anticoagulation effects [2] [6]. The compound's ability to achieve therapeutic International Normalized Ratio levels while maintaining a favorable pharmacokinetic profile continues to be of interest for potential future therapeutic applications [2] [6].
Recent publications have also explored PCI-27483's potential utility in drug repurposing applications, particularly as an inhibitor of TMPRSS2, a serine protease involved in viral entry mechanisms [30]. This research demonstrates the continued relevance of PCI-27483 in contemporary medicinal chemistry and drug discovery efforts [30].